molecular formula C9H14N4O3 B11879239 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine

Cat. No.: B11879239
M. Wt: 226.23 g/mol
InChI Key: OOELOLFBERBNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine is a purine derivative with the molecular formula C9H14N4O3 . This compound is part of the broader class of purines, which are nitrogen-containing heterocycles that play crucial roles in various biological processes. Purines are fundamental components of nucleic acids, such as DNA and RNA, and are involved in energy transfer, signal transduction, and enzyme regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine typically involves the methylation of a purine precursor. One common method includes the reaction of 2,6,8-trimethoxypurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, purine oxides, and reduced purine derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can reduce the production of uric acid, making it a potential treatment for conditions like gout .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

2,6,8-trimethoxy-9-methyl-4,5-dihydropurine

InChI

InChI=1S/C9H14N4O3/c1-13-6-5(10-9(13)16-4)7(14-2)12-8(11-6)15-3/h5-6H,1-4H3

InChI Key

OOELOLFBERBNLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=NC(=N2)OC)OC)N=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.